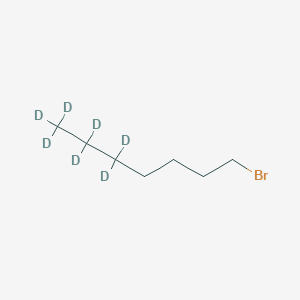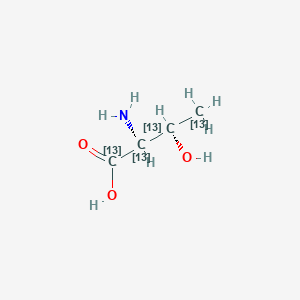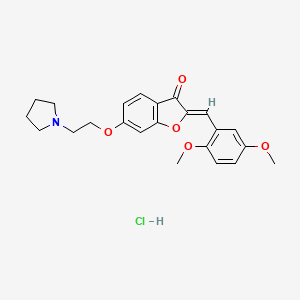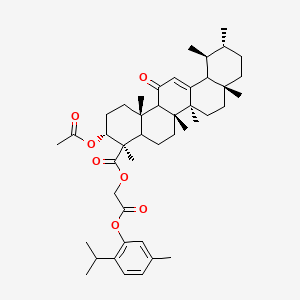
Anti-inflammatory agent 61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 61 is a potent compound known for its ability to diminish tumor necrosis factor-alpha expression in lipopolysaccharide-induced inflammation within RAW 264.7 cells . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory conditions.
Métodos De Preparación
The synthesis of Anti-inflammatory agent 61 involves several steps. One common synthetic route includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This method yields numerous 4,5-disubstituted pyrimidine analogs in a single step. Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Anti-inflammatory agent 61 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often occurs in the presence of nucleophiles or electrophiles, depending on the specific substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 61 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrimidine derivatives.
Biology: The compound is employed in research to understand the molecular mechanisms of inflammation and to develop new anti-inflammatory drugs.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Anti-inflammatory agent 61 involves the inhibition of key inflammatory mediators. The compound diminishes tumor necrosis factor-alpha expression, which plays a crucial role in the inflammatory response . Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor that regulates the expression of various inflammatory genes . These actions result in the suppression of inflammation and the alleviation of symptoms associated with inflammatory diseases.
Comparación Con Compuestos Similares
Anti-inflammatory agent 61 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Diclofenac sodium: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Pyrazolyl structural analogs: These compounds exhibit anti-inflammatory potential and are structurally related to this compound. This compound stands out due to its potent inhibition of tumor necrosis factor-alpha and its specific action on nuclear factor kappa B.
Propiedades
Fórmula molecular |
C44H62O7 |
|---|---|
Peso molecular |
703.0 g/mol |
Nombre IUPAC |
[2-(5-methyl-2-propan-2-ylphenoxy)-2-oxoethyl] (3R,4R,6aR,6bS,8aR,11R,12S,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylate |
InChI |
InChI=1S/C44H62O7/c1-25(2)30-13-12-26(3)22-33(30)51-36(47)24-49-39(48)44(11)34-15-19-43(10)38(41(34,8)18-16-35(44)50-29(6)45)32(46)23-31-37-28(5)27(4)14-17-40(37,7)20-21-42(31,43)9/h12-13,22-23,25,27-28,34-35,37-38H,14-21,24H2,1-11H3/t27-,28+,34?,35-,37?,38?,40-,41+,42-,43-,44-/m1/s1 |
Clave InChI |
REIYQAJXZCLLHU-CZIYDYKRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2[C@H]1C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)


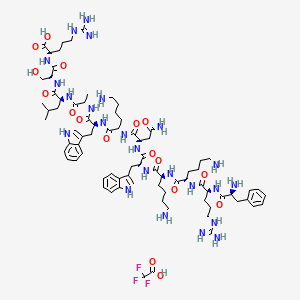
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
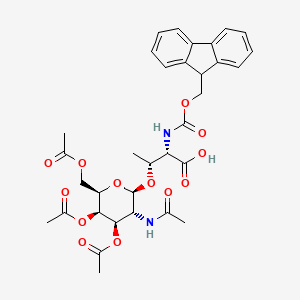
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)



